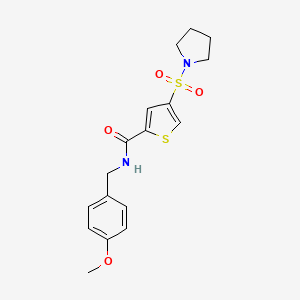

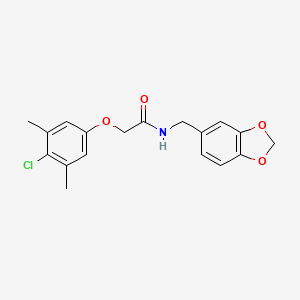

![molecular formula C17H18N4O2 B5543655 N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide involves multiple steps, including the formation of hydrazine derivatives and subsequent reactions with aldehydes or ketones. For instance, a series involving the synthesis of similar compounds demonstrated the utilization of diketene with aromatic primary amine reactions, showcasing the complexity and versatility of synthetic routes available for such molecules (Fadda, Abdel‐Galil, & Elattar, 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide has been explored through various analytical techniques, including X-ray diffraction, to understand the conformational and crystalline aspects. Detailed structural analysis reveals the significance of intermolecular interactions and the spatial arrangement of functional groups, which are crucial for their reactivity and properties (Kumar et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. For instance, the presence of the hydrazino group allows for the formation of hydrazone derivatives, which are key intermediates in synthesizing heterocyclic compounds. Such reactions underscore the chemical versatility and potential utility of these molecules in further synthetic applications (Pakhontsu et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, of compounds similar to N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide, are studied to understand their behavior in different environments. These properties are influenced by the molecular structure and are essential for determining the compound's applications in various fields (Antony et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are critical for understanding the potential applications of these molecules. Studies on related compounds have shown that they can form coordination compounds with metals, indicating their potential use as ligands in the development of metal-organic frameworks or as catalysts in organic synthesis (Pakhontsu et al., 2014).

Scientific Research Applications

Heterocyclic Chemistry Synthesis

N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide and related compounds are utilized in the synthesis of polyfunctionally substituted pyridine, pyrazole derivatives, and other heterocycles. These synthetic methodologies provide access to a variety of biologically active molecules, showcasing the compound's utility in creating complex chemical architectures. For example, Hussein et al. (2008) discuss the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, illustrating the compound's versatility in heterocyclic synthesis Hussein, A., Harb, A. A., & Mousa, I. (2008). Journal of Heterocyclic Chemistry.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of derivatives. For instance, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidine clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against various bacteria and fungi, which highlights the potential of N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide derivatives in developing new antimicrobial agents Sarvaiya, N., Gulati, S., & Patel, H. (2019). IARJSET.

Coordination Compounds for Cancer Treatment

Additionally, compounds derived from N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide have been used to form coordination compounds with metals like copper and nickel. These complexes exhibit in vitro inhibitory effects on cancer cell lines, such as human leukemia HL-60 cells, suggesting potential applications in cancer therapy. Pakhontsu et al. (2014) detail the formation of these coordination compounds and their antiproliferative activities, opening avenues for further research into their therapeutic potential Pakhontsu, E., Tsapkov, V., Poirier, D., & Gulya, A. (2014). Russian Journal of General Chemistry.

properties

IUPAC Name |

N-(3-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-13-4-2-6-15(10-13)20-16(22)7-8-17(23)21-19-12-14-5-3-9-18-11-14/h2-6,9-12H,7-8H2,1H3,(H,20,22)(H,21,23)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFUDBOTNPHPSC-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)